Allo-aca (TFA)

Leptin receptor Binding kinetics Surface plasmon resonance

Allo-aca (TFA) is a synthetic peptidomimetic designed as a potent and specific antagonist of the leptin receptor (ObR). The compound is the trifluoroacetate salt form of the Allo-aca peptide, which consists of a unique sequence: H-alloThreonine-Glutamic Acid-Norvaline-Valine-Alanine-Leucine-Serine-Arginine-6-Aminocaproic Acid-Amide.

Molecular Formula C50H76F3N13O17
Molecular Weight 1188.2 g/mol
Cat. No. B15143188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllo-aca (TFA)
Molecular FormulaC50H76F3N13O17
Molecular Weight1188.2 g/mol
Structural Identifiers
SMILESCCCC(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C48H75N13O15.C2HF3O2/c1-8-10-29(56-42(70)31(14-15-36(65)66)58-46(74)38(50)25(7)63)43(71)61-39(23(4)5)47(75)54-24(6)40(68)59-32(17-22(2)3)44(72)60-33(21-62)45(73)57-30(11-9-16-53-48(51)52)41(69)55-27-12-13-28-26(18-35(49)64)19-37(67)76-34(28)20-27;3-2(4,5)1(6)7/h12-13,19-20,22-25,29-33,38-39,62-63H,8-11,14-18,21,50H2,1-7H3,(H2,49,64)(H,54,75)(H,55,69)(H,56,70)(H,57,73)(H,58,74)(H,59,68)(H,60,72)(H,61,71)(H,65,66)(H4,51,52,53);(H,6,7)/t24-,25-,29-,30-,31-,32-,33-,38-,39-;/m0./s1
InChIKeyRXSGEFCZRUFXLM-LJOVWZGLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Allo-aca (TFA) Product Overview: A Potent Leptin Receptor Antagonist Peptide for Obesity and Cancer Research


Allo-aca (TFA) is a synthetic peptidomimetic designed as a potent and specific antagonist of the leptin receptor (ObR). The compound is the trifluoroacetate salt form of the Allo-aca peptide, which consists of a unique sequence: H-alloThreonine-Glutamic Acid-Norvaline-Valine-Alanine-Leucine-Serine-Arginine-6-Aminocaproic Acid-Amide [1]. Allo-aca acts by competitively binding to the leptin receptor, thereby blocking leptin-mediated signaling cascades implicated in energy homeostasis, cell proliferation, and cancer progression .

Why Allo-aca (TFA) Cannot Be Simply Substituted by Other Leptin Receptor Antagonists


Leptin receptor antagonists constitute a structurally diverse class including muteins, peptide fragments (e.g., LDFI), and pegylated variants (e.g., PEG-LPrA2), each exhibiting distinct pharmacokinetic, biodistribution, and potency profiles that preclude interchangeable use in experimental settings [1]. Substituting Allo-aca (TFA) with a generic alternative without consideration of its unique picomolar binding affinity, central nervous system penetration characteristics, or specific signaling inhibition profile can introduce significant experimental variability and confound data interpretation in both in vitro and in vivo models [2].

Quantitative Evidence for Allo-aca (TFA) Differentiation Versus Key Comparators


Allo-aca (TFA) Demonstrates Superior Leptin Receptor Binding Kinetics Compared to LDFI

In surface plasmon resonance (SPR) assays, Allo-aca exhibited exceptionally tight binding to the human leptin receptor with a dissociation rate constant (kdiss) of 1.5 × 10⁻⁴ s⁻¹, indicating a very stable receptor-ligand complex [1]. In contrast, the alternative leptin antagonist peptide LDFI displayed a significantly weaker equilibrium dissociation constant (Kd) of 2.32 × 10⁻⁸ M in localized SPR assays [2]. While different SPR methodologies preclude direct Kd comparison, the reported kdiss for Allo-aca is characteristic of high-affinity, long-lasting receptor interactions that translate to sustained pharmacodynamic effects.

Leptin receptor Binding kinetics Surface plasmon resonance

Allo-aca (TFA) Exhibits Picomolar Antiproliferative Potency in Breast Cancer Cell Lines

Allo-aca potently inhibits leptin-induced proliferation of MCF-7 breast cancer cells with an IC50 of 200 pM, and suppresses MDA-MB-231 triple-negative breast cancer cell proliferation at concentrations as low as 50 pM [1]. For comparison, the structurally related analog d-Ser (a peripherally-restricted Allo-aca derivative) requires a concentration of 1 nM to achieve comparable antiproliferative effects in ObR-positive breast and colorectal cancer cells [2]. This represents an approximately 5- to 20-fold greater potency for the parent Allo-aca compound.

Breast cancer Antiproliferative IC50

Allo-aca (TFA) Achieves In Vivo Efficacy at Sub-mg/kg Doses in Animal Models

Allo-aca demonstrates in vivo efficacy at subcutaneous doses below 1 mg/kg in animal models, a property not consistently observed with other peptide-based leptin antagonists [1]. Specifically, Allo-aca shows ObR antagonist properties at 0.1 and 1 mg/kg daily doses with limited dose-dependence, achieving sustained receptor blockade for 6–8 hours following administration [2]. In contrast, the mutant leptin analog R128Q leptin, while demonstrating in vitro antagonism, paradoxically functions as a potent leptin agonist in vivo when administered intracerebroventricularly, producing a strong dose-dependent decrease in food intake [3].

In vivo efficacy Subcutaneous Animal model

Allo-aca (TFA) Exhibits Extended Local Half-Life in Ocular Fluids Relevant for Ophthalmic Applications

While Allo-aca is rapidly degraded in systemic circulation (undetectable after 30 minutes in human serum and mouse plasma), it demonstrates remarkable stability in ocular fluids, with a half-life exceeding 2 hours in bovine vitreous fluid and 10 hours in human tears [1]. This biodistribution profile is distinct from other leptin antagonists such as the pegylated superactive ovine leptin antagonist, which relies on PEGylation for extended systemic half-life but may exhibit different tissue penetration characteristics [2].

Ophthalmic Half-life Biodistribution

Allo-aca (TFA) Inhibits Multiple Leptin-Induced Oncogenic Signaling Pathways

Allo-aca effectively blocks multiple leptin-induced signaling cascades implicated in cancer progression, including the JAK/STAT3, MAPK/ERK1/2, and PI3K/AKT pathways, as well as downstream effectors such as cyclin D1 and E-cadherin [1]. The analog d-Ser similarly inhibits these pathways at 1 nM concentrations, but the parent Allo-aca achieves comparable pathway inhibition at substantially lower picomolar concentrations (50–200 pM), consistent with its higher binding affinity and cellular potency [2]. No partial agonistic activity has been observed for Allo-aca in these signaling assays.

Signaling pathways JAK/STAT3 MAPK/ERK1/2 PI3K/AKT

Allo-aca (TFA) Suppresses VEGF-Dependent Leptin mRNA Expression in Cancer Cell Models

Allo-aca at a concentration of 250 nmol/L reduces VEGF-dependent leptin mRNA expression in both MCF-7 and MDA-MB-231 breast cancer cell lines to levels below baseline [1]. This suppression of leptin mRNA links Allo-aca's receptor antagonism to downstream transcriptional regulation of leptin itself, potentially disrupting an autocrine/paracrine feedback loop. While direct comparator data for this specific endpoint are limited for other leptin antagonists, the ability to modulate leptin gene expression at sub-micromolar concentrations distinguishes Allo-aca from antagonists that only block acute receptor signaling without affecting ligand production.

VEGF Angiogenesis Leptin mRNA

Recommended Application Scenarios for Allo-aca (TFA) Based on Quantitative Evidence


In Vitro Dissection of Leptin Signaling in Breast and Colorectal Cancer Cell Lines

Given its picomolar antiproliferative IC50 (200 pM in MCF-7 cells) and broad pathway inhibition (JAK/STAT3, MAPK/ERK1/2, PI3K/AKT) at low concentrations, Allo-aca (TFA) is ideally suited for in vitro studies investigating leptin's role in cancer cell proliferation, survival, and migration. The compound's exceptional potency allows for minimal reagent consumption while maintaining robust target engagement, reducing potential off-target effects associated with higher concentrations [1][2].

In Vivo Efficacy Studies in Subcutaneous Xenograft Models of Triple-Negative Breast Cancer

Allo-aca (TFA) is validated for in vivo use in mouse xenograft models at subcutaneous doses of 0.1–1 mg/kg, where it effectively antagonizes leptin receptor signaling for 6–8 hours post-administration. This dosing regimen is supported by published efficacy data in triple-negative breast cancer models and provides a cost-effective approach for longitudinal in vivo studies [3].

Ophthalmic Disease Research Leveraging Extended Ocular Half-Life

The prolonged stability of Allo-aca (TFA) in bovine vitreous fluid (>2 hours) and human tears (10 hours) makes it a compelling tool compound for investigating leptin receptor signaling in ocular pathologies, including diabetic retinopathy and age-related macular degeneration, where leptin has been implicated. Local administration can achieve sustained receptor blockade without systemic exposure [4].

Studies Requiring CNS-Penetrant Leptin Receptor Antagonism

Unlike the peripherally-restricted analog d-Ser, Allo-aca (TFA) crosses the blood-brain barrier, making it suitable for investigations of central leptin signaling in appetite regulation, energy homeostasis, and neuroinflammation. Researchers should note that this property may induce orexigenic effects in vivo, which should be accounted for in experimental design [5].

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